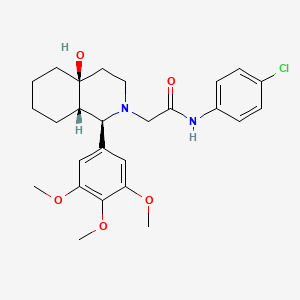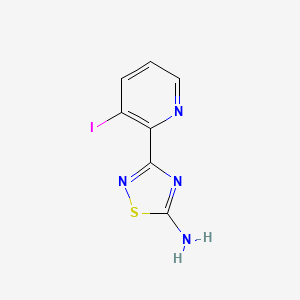![molecular formula C16H30OSi B12626571 [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane CAS No. 920019-14-3](/img/structure/B12626571.png)
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a hept-4-en-6-yn-1-yl group attached to a tri(propan-2-yl)silane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of hept-4-en-6-yn-1-ol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems, thereby influencing the reactivity and selectivity of the reactions. Additionally, its unique structure allows it to participate in various chemical transformations, contributing to its versatility in synthetic applications.
Comparación Con Compuestos Similares
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
- [(Hept-4-en-6-yn-1-yl)oxy]tri(methyl)silane
- [(Hept-4-en-6-yn-1-yl)oxy]tri(ethyl)silane
- [(Hept-4-en-6-yn-1-yl)oxy]tri(butyl)silane
These compounds share similar structural features but differ in the nature of the alkyl groups attached to the silicon atom. The unique properties of this compound, such as its reactivity and stability, make it distinct and valuable for specific applications.
Propiedades
Número CAS |
920019-14-3 |
|---|---|
Fórmula molecular |
C16H30OSi |
Peso molecular |
266.49 g/mol |
Nombre IUPAC |
hept-4-en-6-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H30OSi/c1-8-9-10-11-12-13-17-18(14(2)3,15(4)5)16(6)7/h1,9-10,14-16H,11-13H2,2-7H3 |
Clave InChI |
UYJBXXUATABGTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)





![D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-](/img/structure/B12626527.png)


![2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12626535.png)
![1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-](/img/structure/B12626537.png)
